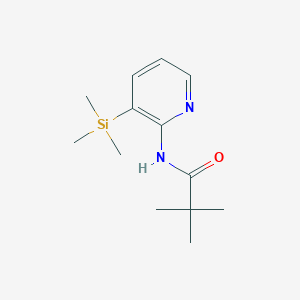

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “triazolyl-2,2-dimethyl-3-phenylpropanoates” is a potential histone deacetylase (HDAC) inhibitor . HDAC inhibition has gained great importance in cancer treatment .

Synthesis Analysis

The design, synthesis, and biological testing of 16 compounds were based on the structure modification of methyl 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and methyl 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Molecular Structure Analysis

The structure of these compounds is based on 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Chemical Reactions Analysis

These compounds were tested in vitro for their antiproliferative activity against HeLa cells .Wissenschaftliche Forschungsanwendungen

Potential HDAC Inhibitors

This compound has been studied in the context of Histone Deacetylase (HDAC) inhibition , which has gained significant importance in cancer treatment . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cancer treatment because abnormal alterations in the histone acetylation process are associated with cancer development .

In a study, 16 compounds were designed, synthesized, and biologically tested based on the structure modification of methyl 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate . The results identified some compounds as potential good inhibitors compared to the standard drug doxorubicin . These compounds also exhibited promising activity against other cancer cell lines namely; HCT-116, MCF-7, PC3, A549 and therefore were selected as hits for further optimization .

Wirkmechanismus

Target of Action

The primary target of this compound is histone deacetylase (HDAC) enzymes . HDACs are involved in the deacetylation of ε-amino groups of lysine residues on histone tails, a process associated with gene silencing .

Mode of Action

The compound interacts with HDAC enzymes, inhibiting their activity . This inhibition disrupts the balance between histone acetyl transferases (HATs) and HDACs, leading to an increase in histone acetylation .

Biochemical Pathways

The increase in histone acetylation affects many cellular functions, including proliferation, cell-cycle regulation, and apoptosis . Abnormal alterations in the histone acetylation process are associated with cancer development .

Result of Action

The inhibition of HDACs by this compound can lead to an abnormal cell growth that shifts the controlled mechanisms of cell proliferation and differentiation . This has been shown to have antiproliferative activity against various cancer cell lines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-11-10(17(4,5)6)8-7-9-14-11/h7-9H,1-6H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGJZDHOKCDEGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579452 |

Source

|

| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide | |

CAS RN |

86847-63-4 |

Source

|

| Record name | Propanamide, 2,2-dimethyl-N-[3-(trimethylsilyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)